D-Ascorbic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: D-抗坏血酸的合成可以通过多种方法实现。一种常见的方法涉及D-葡萄糖的化学转化。该过程通常包括以下步骤:

D-葡萄糖加氢生成D-山梨醇: 此步骤使用镍催化剂在高温高压下进行。

D-山梨醇微生物氧化生成D-山梨糖: 此步骤使用醋杆菌属等微生物。

D-山梨糖化学氧化生成D-抗坏血酸: 此步骤涉及使用氧化剂,如高锰酸钾或铂催化剂.

工业生产方法: D-抗坏血酸的工业生产通常遵循莱希施坦方法,该方法结合了化学和微生物方法。 该方法于1930年代开发,至今仍是抗坏血酸生产的基石 . 该方法的现代变体可能包括生物技术方面的进步,以提高产量并降低成本。

化学反应分析

反应类型: D-抗坏血酸会发生各种化学反应,包括:

常用试剂和条件:

氧化剂: 高锰酸钾、分子氧和铂催化剂。

还原剂: 在镍催化剂存在下使用氢气。

酸性条件: 许多涉及D-抗坏血酸的反应需要酸性条件,通常由盐酸提供.

主要产物:

脱氢抗坏血酸: 通过氧化形成。

各种衍生物: 取决于所用反应条件和试剂。

科学研究应用

D-抗坏血酸在科学研究中有多种应用,包括:

作用机制

D-抗坏血酸的作用机制涉及其捐赠电子的能力,使其成为有效的还原剂。 它可以中和活性氧和自由基,从而保护细胞免受氧化损伤 . 在金属离子存在下,D-抗坏血酸还可以催化各种底物的羟基化,这与其抗氧化特性有关 .

类似化合物:

L-抗坏血酸: 维生素C的生物活性形式,对人体健康至关重要。

D-异抗坏血酸: 另一种立体异构体,具有相似的化学性质,但生物活性不同。

L-异抗坏血酸: 类似于L-抗坏血酸,但立体化学不同。

比较:

生物活性: L-抗坏血酸具有生物活性,对人体健康至关重要,而D-抗坏血酸缺乏明显的生物活性。

相似化合物的比较

L-ascorbic acid: The biologically active form of vitamin C, essential for human health.

D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.

L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.

Comparison:

Biological Activity: L-ascorbic acid is biologically active and essential for human health, while D-ascorbic acid lacks significant biological activity.

Chemical Properties: Both D- and L-ascorbic acids share similar chemical properties, such as their ability to act as reducing agents and antioxidants.

生物活性

D-Ascorbic acid, a stereoisomer of L-ascorbic acid (vitamin C), has garnered attention for its unique biological activities and potential therapeutic applications. While L-ascorbic acid is widely recognized for its antioxidant properties and essential role in human health, this compound's effects are less understood but equally significant. This article explores the biological activity of this compound, including its antioxidant capabilities, effects on various diseases, and potential therapeutic uses.

This compound shares similar physicochemical properties with L-ascorbic acid, including solubility and stability under certain conditions. However, its biological activity differs notably. Research indicates that this compound can influence cellular processes through various mechanisms:

- Antioxidant Activity : this compound acts as a scavenger of reactive oxygen species (ROS), helping to mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

- Modulation of Gene Expression : Studies have shown that this compound can enhance the activity of TET dioxygenases, leading to increased expression of tumor suppressor genes like SMAD1 in cancer cells. This modulation may improve chemosensitivity and reduce tumor progression in certain malignancies .

1. Cancer Research

This compound has been investigated for its role in cancer therapy. It has demonstrated the ability to induce DNA hypomethylation and enhance TET enzyme activity, which may contribute to tumor suppression. For instance, in acute myeloid leukemia (AML) models, this compound has shown promise in modifying tumor behavior by enhancing the efficacy of chemotherapy .

2. Metabolic Disorders

Research highlights the potential benefits of this compound in metabolic conditions such as type 2 diabetes. A study found that supplementation with ascorbic acid improved insulin sensitivity and reduced oxidative stress in skeletal muscle tissues among diabetic patients . This suggests that this compound could serve as an adjunct therapy for managing insulin resistance.

3. Mental Health

Recent epidemiological studies indicate a correlation between higher serum levels of ascorbic acid (including both D- and L-isomers) and lower prevalence rates of depression. The data suggest that adequate vitamin C levels may play a protective role against mood disorders, although further research is needed to clarify these relationships .

Comparative Table of Biological Activities

| Activity Area | L-Ascorbic Acid Effects | This compound Effects |

|---|---|---|

| Antioxidant Activity | Strong ROS scavenger | Effective ROS scavenger but less potent than LAA |

| Cancer Therapy | Enhances chemosensitivity | Induces DNA hypomethylation, enhances TET activity |

| Metabolic Health | Improves insulin sensitivity | Significantly improves oxidative stress markers |

| Mental Health | Associated with reduced depression rates | Potentially similar effects on mood disorders |

Case Studies

- Leukemic Patients : A study involving leukemic patients showed that this compound could enhance the growth of colony-forming cells (CFCs) in approximately one-third of cases while suppressing growth in others . This highlights the compound's complex role in hematological malignancies.

- Diabetes Management : In a randomized controlled trial, participants receiving this compound supplementation exhibited improved insulin-mediated glucose disposal compared to placebo groups, suggesting its utility in managing type 2 diabetes .

属性

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS 编号 |

10504-35-5 |

分子式 |

C6H8O6 |

分子量 |

176.12 g/mol |

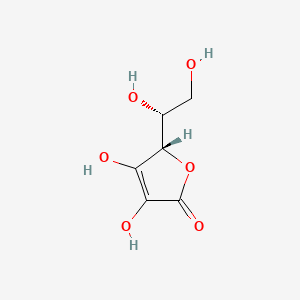

IUPAC 名称 |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |

InChI 键 |

CIWBSHSKHKDKBQ-MVHIGOERSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

手性 SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。